molecular formula C18H14N2O B14204821 3-{(E)-[Phenyl(pyridin-2-yl)methylidene]amino}phenol CAS No. 918639-02-8

3-{(E)-[Phenyl(pyridin-2-yl)methylidene]amino}phenol

Cat. No.: B14204821
CAS No.: 918639-02-8
M. Wt: 274.3 g/mol
InChI Key: LDBQXOYEUDOBIS-UHFFFAOYSA-N
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Description

3-{(E)-[Phenyl(pyridin-2-yl)methylidene]amino}phenol is a Schiff base compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an imine or azomethine group. This particular compound features a phenyl group, a pyridin-2-yl group, and a hydroxyl group, which contribute to its unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(E)-[Phenyl(pyridin-2-yl)methylidene]amino}phenol typically involves the condensation reaction between 2-aminopyridine and 3-hydroxybenzaldehyde. The reaction is usually carried out in the presence of a catalyst such as glacial acetic acid under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-{(E)-[Phenyl(pyridin-2-yl)methylidene]amino}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-{(E)-[Phenyl(pyridin-2-yl)methylidene]amino}phenol involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological macromolecules such as enzymes and DNA. The Schiff base moiety allows for the formation of stable complexes, which can inhibit the activity of certain enzymes or disrupt cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{(E)-[Phenyl(pyridin-2-yl)methylidene]amino}phenol is unique due to its combination of a phenyl group, pyridin-2-yl group, and hydroxyl group, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyl group allows for additional hydrogen bonding interactions, enhancing its potential as a ligand and its biological activity .

Properties

CAS No.

918639-02-8

Molecular Formula

C18H14N2O

Molecular Weight

274.3 g/mol

IUPAC Name

3-[[phenyl(pyridin-2-yl)methylidene]amino]phenol

InChI

InChI=1S/C18H14N2O/c21-16-10-6-9-15(13-16)20-18(14-7-2-1-3-8-14)17-11-4-5-12-19-17/h1-13,21H

InChI Key

LDBQXOYEUDOBIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC(=CC=C2)O)C3=CC=CC=N3

Origin of Product

United States

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